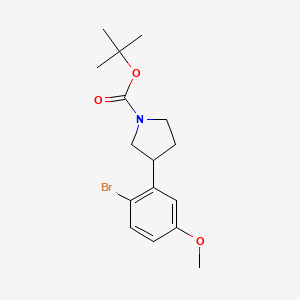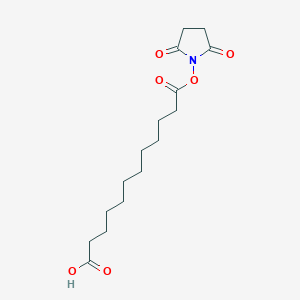![molecular formula C7H5N3O B13670307 Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
Pyrido[3,4-d]pyrimidin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-d]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various scientific domains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-d]pyrimidin-8(7H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be efficiently derivatized to yield novel compounds with potential as kinase inhibitors . The synthetic route often includes steps such as chlorination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, adhering to industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[3,4-d]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[3,4-d]pyrimidin-8(7H)-one has a broad spectrum of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyrido[3,4-d]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another fused pyrimidine with similar biological activities.
Quinazoline: Known for its use in anticancer drugs like Gefitinib and Erlotinib.
Pyrazolo[3,4-b]pyridine: A compound with diverse pharmacological properties.
Uniqueness
Pyrido[3,4-d]pyrimidin-8(7H)-one stands out due to its unique structural features and its ability to serve as a scaffold for the development of novel kinase inhibitors. Its versatility in chemical modifications and its potential in therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
7H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11) |
InChI-Schlüssel |
HALYIFFLOBGDNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)




![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
